2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-
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Overview
Description
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-: is a chemical compound with the molecular formula C22H26N2O7. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. This compound is characterized by its piperidine ring structure, which is functionalized with benzyloxy and amino groups, making it a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a synthetic compound that is used as an intermediate in the production of Avibactam . Avibactam is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor . It targets β-lactamase enzymes, which are produced by certain bacteria to confer resistance against β-lactam antibiotics .
Mode of Action
The compound interacts with its target, the β-lactamase enzyme, by binding reversibly and covalently . This unique mechanism of inhibition among β-lactamase inhibitors allows it to effectively block the action of the enzyme .
Biochemical Pathways
The inhibition of β-lactamase enzymes by this compound affects the biochemical pathways associated with bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, the compound prevents the degradation of β-lactam antibiotics, thereby preserving their antibacterial activity .
Pharmacokinetics
As an intermediate in the synthesis of avibactam, its properties would be transformed during the synthesis process .
Result of Action
The result of the compound’s action is the inhibition of β-lactamase enzymes, which leads to the preservation of the antibacterial activity of β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamase enzymes .
Action Environment
The action of Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate, as an intermediate in the synthesis of Avibactam, takes place in a controlled laboratory environment . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- typically involves multiple steps, starting from commercially available precursors. One common route involves the catalytic resolution of ethyl-5-hydroxypicolinate, followed by a series of reactions including debenzylation and sulfation. The key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate, is obtained through these steps .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as flash chromatography and cation exchange are used to purify the intermediate compounds. The final product is obtained through a one-pot debenzylation/sulfation reaction, which is scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of the benzyloxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents like sodium azide or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- serves as a key intermediate for constructing complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: This compound is crucial in the synthesis of β-lactamase inhibitors, which are used to combat antibiotic-resistant bacterial infections. Its derivatives are often explored for their potential therapeutic applications .
Industry: In the chemical industry, it is used in the production of various fine chemicals and active pharmaceutical ingredients (APIs). Its versatility makes it a valuable component in the synthesis of high-value compounds .
Comparison with Similar Compounds
- Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
- Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate ethanedioate
Uniqueness: 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- is unique due to its specific functional groups and stereochemistry, which make it particularly effective as an intermediate in the synthesis of β-lactamase inhibitors. Its ability to undergo various chemical reactions also enhances its utility in organic synthesis .
Properties
IUPAC Name |
benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMFBKYBBMGQSQ-MOPGFXCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171080-44-6 |
Source
|
Record name | 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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